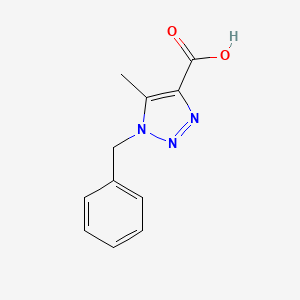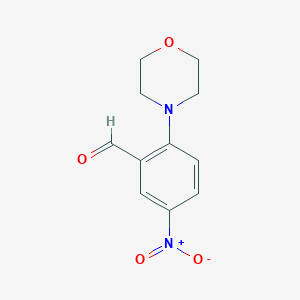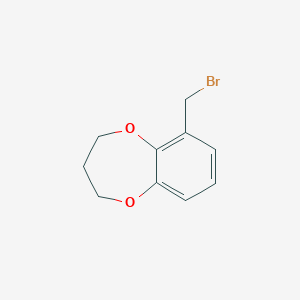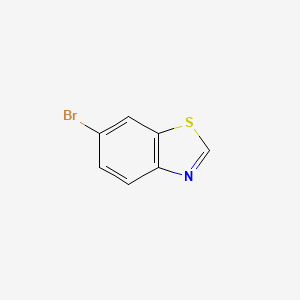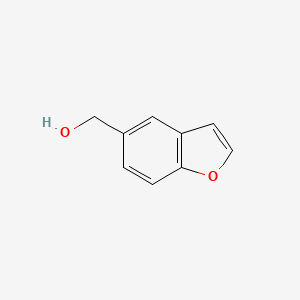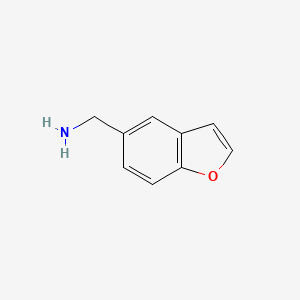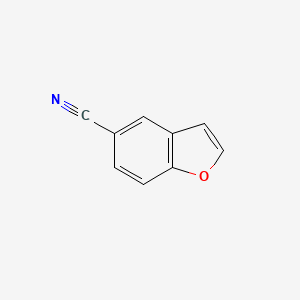
4-amino-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions. This compound is particularly noted for its potential in medicinal chemistry, where it has been explored for its antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is suggested that the inhibitor is found to interact with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
It is known that 1,2,4-triazoles can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
4-amino-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, electrostatic interactions, and coordination bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can bind to the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by the formation of hydrogen bonds and coordination bonds between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to a decrease in its biochemical activity . Studies have shown that this compound remains stable under certain conditions, but its stability can be compromised in the presence of light, heat, or reactive chemicals. Long-term exposure to these conditions can result in the formation of degradation products that may have different biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with formic acid or formamide. One common method includes heating thiosemicarbazide with formic acid, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions for several hours .
Another method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds or alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical reactions .
Properties
IUPAC Name |
4-amino-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBXBCKFUPBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370684 | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4343-75-3 | |
| Record name | 4343-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 4-amino-4H-1,2,4-triazole-3-thiol?
A1: this compound has the molecular formula C2H4N4S and a molecular weight of 116.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound and its derivatives. [, , , , ] These techniques provide information about the functional groups and the arrangement of atoms within the molecule.
Q3: How does the structure of this compound influence its corrosion inhibition properties on copper in seawater?
A3: this compound acts as a corrosion inhibitor for copper in seawater. [] While the exact mechanism is not fully elucidated in the provided research, it is likely that the thiol (-SH) group plays a crucial role. This group can adsorb onto the copper surface, forming a protective layer that hinders the corrosion process.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?
A4: Yes, several studies explore the SAR of this compound derivatives. [, ] Researchers have synthesized various derivatives by introducing different substituents at the 5th position of the triazole ring. These modifications impact the compounds' binding affinities towards targets such as DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B, potentially influencing their antibacterial, anti-inflammatory, and anticancer activities.
Q5: Can this compound be used as a building block for synthesizing other heterocyclic compounds?
A5: Absolutely. This compound serves as a versatile precursor for synthesizing various heterocyclic compounds. Researchers have successfully synthesized bis(4-amino-4H-1,2,4-triazole-3-thiols), triazolothiadiazoles, triazolothiadiazepinylindole analogues, and other derivatives. [, , , , , , ] These compounds often exhibit interesting biological activities, making them potential candidates for further pharmaceutical development.
Q6: What analytical methods are used to characterize and quantify this compound and its derivatives?
A6: Researchers employ various analytical techniques to characterize and quantify this compound and its derivatives. These include:
- Elemental analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the compound's purity and elemental ratios. [, , , ]
- Spectroscopic methods: IR and NMR spectroscopy are essential for structural elucidation and identification of functional groups within the molecule. [, , , , ]
- Mass spectrometry: This technique provides information about the compound's molecular weight and fragmentation pattern, aiding in structural confirmation. [, , ]
Q7: Has this compound or its derivatives shown any promising biological activities?
A7: Yes, research indicates that this compound and its derivatives possess various biological activities:
- Antimicrobial activity: Several synthesized derivatives display promising antimicrobial activity against Gram-positive and Gram-negative bacteria. [, , , ]
- Anticancer activity: Studies show that some triazolothiadiazine derivatives exhibit potent anticancer activity against human hepatocellular carcinoma (HepG-2) cells. [, ]
- Antioxidant activity: Certain triazolothiadiazepinylindole analogues demonstrate significant free radical scavenging activity, total antioxidant capacity, and ferric reducing antioxidant power. []
- Insulin-like activity: A platinum(II) complex with a this compound-derived Schiff base ligand exhibited in vitro and in vivo antidiabetic activity by inhibiting α-amylase and lowering blood glucose levels in diabetic rats. []
Q8: Have there been any computational studies on this compound derivatives?
A8: Yes, computational chemistry plays a significant role in studying this compound derivatives.
- Molecular docking: This method predicts the binding modes and affinities of the derivatives towards specific biological targets. [, ] For example, docking studies have explored their interactions with DNA gyrase, COX-2, and cathepsin B. []
- Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure and geometry of these compounds. [] These calculations can help explain observed spectroscopic data and predict molecular properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


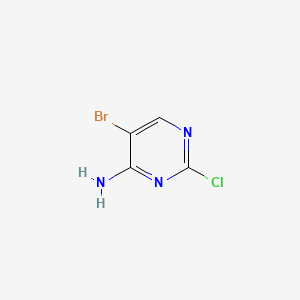

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
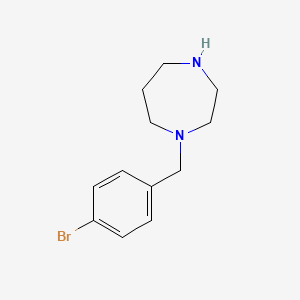
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
